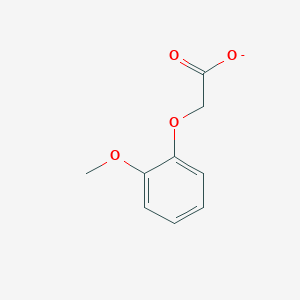![molecular formula C16H9N3S3 B322574 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B322574.png)
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains both pyridine and thiophene moieties. This compound is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is known for its insecticidal properties and is considered a neonicotinoid analogue.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves the reaction of 2-chloronicotinonitrile with thiophene derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as raw materials, reacting under the action of a catalyst in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of bis(trichloromethyl)carbonate as a chlorination reagent has been shown to reduce the preparation cost and safety hazards, as well as decrease the generation of waste .
化学反应分析
Types of Reactions
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and thio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
科学研究应用
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an insecticide due to its neonicotinoid-like properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the disruption of normal neural transmission, resulting in paralysis and death of the insect . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticide.
相似化合物的比较
Similar Compounds
- 2-[(Cyanomethyl)thio]-4,6-distyrylnicotinonitrile
- 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carbonitrile
- 2-[(2-cyanoethyl)thio]-4,6-distyrylnicotinonitrile
Uniqueness
2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness enhances its binding affinity to nAChRs, making it a more effective insecticide compared to other similar compounds .
属性
分子式 |
C16H9N3S3 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-(cyanomethylsulfanyl)-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H9N3S3/c17-5-8-22-16-12(10-18)11(14-3-1-6-20-14)9-13(19-16)15-4-2-7-21-15/h1-4,6-7,9H,8H2 |
InChI 键 |
ADVQXMMPQZQHBW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3 |
规范 SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-(5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B322496.png)
![3,4,5-trimethoxy-N-[4-(9-{4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322498.png)
![2-(4-METHOXYPHENYL)-N-[4-(9-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322499.png)
![2-(2-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322501.png)
![2-(3-METHYLPHENOXY)-N-[4-(9-{4-[2-(3-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322502.png)
![2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322503.png)
![N-{4-[9-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}-N'-(4-chlorophenyl)urea](/img/structure/B322506.png)
![N-{4-[(4-{9-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-9H-fluoren-9-yl}anilino)sulfonyl]phenyl}acetamide](/img/structure/B322507.png)
![4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
![N-(4-{9-[4-(benzoylamino)phenyl]-9H-fluoren-9-yl}phenyl)benzamide](/img/structure/B322511.png)
![3-methyl-N-[4-(9-{4-[(3-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322512.png)
![N-[4-(9-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B322513.png)
![N-(9-anthrylmethylene)-N-[4-(9-{4-[(9-anthrylmethylene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B322514.png)
